Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate is a complex organic compound featuring a pyrrole ring substituted with a 4-fluorophenyl group and a dimethyl group, along with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, where a diketone reacts with an amine under acidic conditions. The 4-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and aluminum chloride as a catalyst.
The oxazole ring is then formed through a cyclization reaction involving an α-halo ketone and an amide. The final esterification step involves reacting the carboxylic acid derivative with methanol in the presence of a strong acid like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated oxazoline ring.
Substitution: Electrophilic aromatic substitution can occur on the 4-fluorophenyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate is studied for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities due to its ability to interact with various biological targets.
Industry
Industrially, this compound could be used in the development of new polymers or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrole and oxazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate
- Methyl 2-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate
Uniqueness
Compared to its analogs, Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity to biological targets, making it a valuable candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C17H17FN2O3 |
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Molecular Weight |
316.33 g/mol |
IUPAC Name |
methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H17FN2O3/c1-10-8-14(16-19-15(9-23-16)17(21)22-3)11(2)20(10)13-6-4-12(18)5-7-13/h4-8,15H,9H2,1-3H3 |
InChI Key |
RIWRQJDQRQUGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C3=NC(CO3)C(=O)OC |
Origin of Product |
United States |
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